3-[(diethylamino)methyl]-N-[2-(hydroxymethyl)phenyl]benzamide
Overview
Description
3-[(diethylamino)methyl]-N-[2-(hydroxymethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.183778013 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photophysical Studies and Molecular Dynamics
Research has explored the phototautomerization, ground-state rotamerism, and tautomerism of related benzamide compounds, emphasizing their solvent-modulated equilibria and excited-state intramolecular proton transfer processes. These studies provide insights into the solvent and temperature dependence of these processes, contributing to our understanding of molecular dynamics in different environments (Ríos Vázquez et al., 2008).
Molecular Structure and Antioxidant Activity
Investigations into the molecular structure of novel benzamide derivatives through X-ray diffraction, IR spectroscopy, and DFT calculations have been conducted. These studies not only elucidate the structural aspects but also assess the antioxidant properties of the compounds, highlighting their potential therapeutic applications (Demir et al., 2015).
Synthesis and Antimicrobial Properties
New benzamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The research emphasizes the significance of structural modifications on the phenyl group attached to the thiourea moiety in enhancing antimicrobial activity (Limban et al., 2011).
Biophotonic Materials
Studies on compounds structurally related to 3-[(diethylamino)methyl]-N-[2-(hydroxymethyl)phenyl]benzamide have also ventured into the field of biophotonics. These materials exhibit promising properties for one- and two-photon absorption of light and fluorescence, which could be pivotal in developing new biophotonic devices and materials (Nesterov et al., 2003).
Properties
IUPAC Name |
3-(diethylaminomethyl)-N-[2-(hydroxymethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-21(4-2)13-15-8-7-10-16(12-15)19(23)20-18-11-6-5-9-17(18)14-22/h5-12,22H,3-4,13-14H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLMMWXEGXRSMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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